molecular formula C23H24N4O3 B2387000 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900296-88-0

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2387000
CAS No.: 900296-88-0
M. Wt: 404.47
InChI Key: UHCGMWAYZVPSBX-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Biological Activity

The compound 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a member of the pyrido-pyrimidine family known for its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₅H₁₅N₃O₄
  • Molecular Weight: 301.30 g/mol
  • CAS Number: 1086386-77-7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. It has been shown to exhibit:

  • Inhibition of Enzymes: Similar compounds in the pyrido-pyrimidine class have been reported to inhibit dipeptidyl peptidase-4 (DPP4), which is crucial in glucose metabolism and diabetes management .
  • Antitumor Activity: Preliminary studies suggest that derivatives of this compound may possess antitumor properties, potentially acting through apoptosis induction in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related analogs.

Activity TypeDescriptionReferences
Antidiabetic Inhibits DPP4, enhancing insulin sensitivity and glucose control.
Antitumor Induces apoptosis in various cancer cell lines; effective in preclinical models.
Neuroprotective Exhibits potential neuroprotective effects against oxidative stress.
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo models.

Case Studies

  • Antidiabetic Effects:
    A study evaluated a series of pyrido-pyrimidine derivatives for their DPP4 inhibitory activity. The compound demonstrated significant inhibition with an IC50 value comparable to known DPP4 inhibitors, suggesting its potential use in diabetes treatment .
  • Antitumor Activity:
    In vitro studies on various cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Neuroprotection:
    Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases .

Properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15-8-4-5-10-18(15)24-22(28)19-14-17-21(26(19)12-7-13-30-3)25-20-16(2)9-6-11-27(20)23(17)29/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCGMWAYZVPSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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